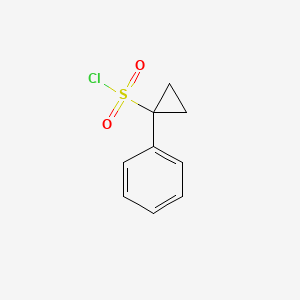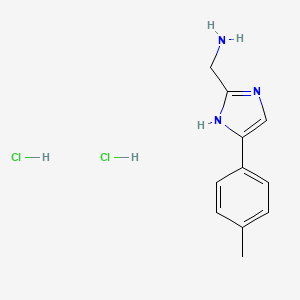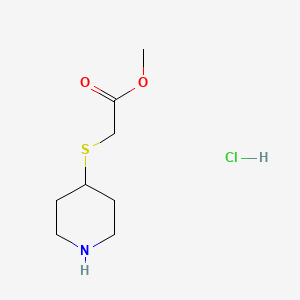
1-Phenylcyclopropane-1-sulfonyl chloride
Descripción general
Descripción
1-Phenylcyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C9H9ClO2S. It is a useful synthetic compound often employed in various chemical reactions and research applications. The compound is characterized by a cyclopropane ring attached to a phenyl group and a sulfonyl chloride functional group.
Métodos De Preparación
1-Phenylcyclopropane-1-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of phenylcyclopropane with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulfonyl chloride product. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-Phenylcyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield sulfonic acids or sulfonyl chlorides with different substituents.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, sulfonyl hydrides, and sulfonic acids.
Aplicaciones Científicas De Investigación
1-Phenylcyclopropane-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the sulfonyl chloride functional group into various molecules.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-phenylcyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
1-Phenylcyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a methyl group instead of a phenyl group.
Benzenesulfonyl chloride: Similar to this compound but lacks the cyclopropane ring.
Tosyl chloride (p-toluenesulfonyl chloride): Contains a toluene group instead of a phenyl group.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct steric and electronic properties, influencing its reactivity and applications.
Propiedades
IUPAC Name |
1-phenylcyclopropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-13(11,12)9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYCQAQCTDHPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1359655-41-6 | |
| Record name | 1-phenylcyclopropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(pyrrolidin-2-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431166.png)
![4-[(4-Nitrobenzyl)oxy]piperidine hydrochloride](/img/structure/B1431168.png)
![2-[2-(Propane-2-sulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1431170.png)
![4-[(4-Methylphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431172.png)
![3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1431173.png)

![2-(2-[(2,6-Dichlorophenyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1431176.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole hydrochloride](/img/structure/B1431177.png)
![[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B1431178.png)
![4-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431179.png)
![3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1431180.png)
![4-([(2-Methylpropyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431182.png)
![4-[2-(Propane-2-sulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1431183.png)
